molecular formula C14H11NO B14206743 1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- CAS No. 816433-28-0

1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl-

Cat. No.: B14206743
CAS No.: 816433-28-0
M. Wt: 209.24 g/mol
InChI Key: XOLOJCXPIHPOFS-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl-: is a heterocyclic compound that features a pyrrole ring substituted with a benzofuran moiety and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles can be introduced using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted derivatives

    Substitution: Halogenated pyrrole derivatives

Scientific Research Applications

1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- is unique due to its combined structural features of both benzofuran and pyrrole rings, along with the ethenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

816433-28-0

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-1-ethenylpyrrole

InChI

InChI=1S/C14H11NO/c1-2-15-9-5-7-12(15)14-10-11-6-3-4-8-13(11)16-14/h2-10H,1H2

InChI Key

XOLOJCXPIHPOFS-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC3=CC=CC=C3O2

Origin of Product

United States

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